LC-MS Chromatographic Separation and Identification of Mycophenolate Mofetil N-oxide vs. MMF
Under validated oxidative stress conditions (15% hydrogen peroxide for 1 hour), mycophenolate mofetil N-oxide is formed as a distinct and identifiable degradation product of MMF [1]. It is chromatographically resolved from the parent drug MMF (m/z 434) and the active metabolite MPA (m/z 321) using a specified RP-LC method [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) of the [M+H]+ ion |
|---|---|
| Target Compound Data | 450 (Mycophenolate mofetil N-oxide) |
| Comparator Or Baseline | 434 (Mycophenolate mofetil, MMF); 321 (Mycophenolic acid, MPA) |
| Quantified Difference | Δm/z = +16 (N-oxide vs. MMF); Δm/z = +129 (N-oxide vs. MPA) |
| Conditions | LC-MSn using an RP-LC column (50 mm x 2.1 mm i.d., 1.9 µm), mobile phase 26% acetonitrile / 74% 9 mM ammonium acetate (pH 5.87), column temperature 40°C, flow rate 400 µL/min [1]. |
Why This Matters
This distinct m/z value and retention time provide unequivocal, instrument-based identification, enabling its use as a specific peak marker for system suitability and impurity profiling in validated HPLC/LC-MS methods.
- [1] Structural Elucidation of Unknown Oxidative Degradation Products of Mycophenolate Mofetil Using LC-MSn. Chromatographia 79, 919–926 (2016). View Source
